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Mussaendoside S

Cat. No.: B12043761
M. Wt: 811.0 g/mol
InChI Key: LDCLXZSKVDYDBF-NCWMSNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mussaendoside S is a triterpenoid saponin compound offered for Research Use Only (RUO). This product is strictly intended for laboratory research purposes and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals . Saponins are a class of natural products noted for their broad spectrum of biological activities, which include antifungal, antimicrobial, antiviral, anti-inflammatory, and immunomodulatory effects . As a triterpenoid saponin, this compound shares a structural similarity with other bioactive saponins in its class. For instance, related compounds such as Mussaendoside O have been reported in scientific literature to exhibit anti-osteoclastogenic activity, suggesting potential for research into bone resorption disorders . Another closely related compound, Mussaendoside U, has been studied for its potential effects on the cholinergic system . The specific research applications and mechanism of action for this compound are an active area of scientific investigation, and researchers are encouraged to consult the latest primary literature for new findings. This product provides a high-purity standard to support rigorous and reproducible in vitro research in areas such as natural product chemistry, pharmacology, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O15 B12043761 Mussaendoside S

Properties

Molecular Formula

C42H66O15

Molecular Weight

811.0 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-19-9-14-41(37(53)57-35-33(50)31(48)29(46)23(18-44)55-35)15-16-42(36(51)52)21(27(41)20(19)2)7-8-25-39(5)12-11-26(38(3,4)24(39)10-13-40(25,42)6)56-34-32(49)30(47)28(45)22(17-43)54-34/h7,19-20,22-35,43-50H,8-18H2,1-6H3,(H,51,52)/t19-,20+,22-,23-,24?,25?,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1

InChI Key

LDCLXZSKVDYDBF-NCWMSNPISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Occurrence and Distribution of Mussaendoside S in Nature

Botanical Sources of Mussaendoside S

This compound is a naturally occurring iridoid glycoside found within the Mussaenda genus, a group of flowering plants in the Rubiaceae family. ijcrt.orgcore.ac.uk

The primary botanical source of this compound is Mussaenda pubescens, a liana-like shrub native to regions of China. core.ac.uknih.gov It has been used in traditional Chinese medicine for various purposes. core.ac.uk Scientific investigations have successfully isolated this compound from the aerial parts and hydrophilic fractions of the Mussaenda pubescens plant. nih.govsci-hub.seresearchgate.net This indicates that the compound is distributed within the plant, including its leaves.

The genus Mussaenda is rich in a variety of iridoids and triterpenoid (B12794562) saponins (B1172615). ijcrt.orgijrps.com While this compound is specifically noted in M. pubescens, numerous structurally similar compounds, known as mussaendosides, have been identified in other species of the genus.

Mussaenda luteola : This species, also known as the Dwarf Yellow Mussaenda, is native to parts of Africa. gardendrum.com Phytochemical studies have led to the isolation of several new cycloartane (B1207475) saponins and monoterpenoid glucoindole alkaloids from this plant. jst.go.jp Research has also identified potent antitrypanosomal triterpenoid saponins. nih.gov

Mussaenda erythrophylla : Native to various countries in Africa, this species is known for its striking red sepals. gardendrum.com Its chemical constituents include a range of compounds such as mussaendosides A-C, M, and N. socfindoconservation.co.id Further analysis has identified steroids, triterpenoids, flavonoids, saponins, glycosides, and tannins in the stem. pharmatutor.org

Mussaenda macrophylla : This species has been found to contain Mussaendoside W. core.ac.ukresearchgate.net Its root bark is a source of various triterpenoids and triterpenoid glycosides, and a new iridoid glucoside, 6-epi-barlerin, has been isolated from its stem bark. researchgate.net Phytochemical screenings have confirmed the presence of phenols, flavonoids, alkaloids, cardiac glycosides, saponins, terpenoids, and tannins. researchgate.netcabidigitallibrary.orgjapsonline.com

Table 1: Selected Mussaendosides and Related Compounds in Mussaenda Species This table is not exhaustive and represents selected findings from various studies.

SpeciesCompound(s) IdentifiedReference(s)
Mussaenda pubescensThis compound, Mussaendosides D, E, H, I, J, M, N, O, P, Q, R, U, V, X; Mussaeins A, B, C nih.govresearchgate.netjocpr.comresearchgate.net
Mussaenda luteolaVarious new triterpenoid saponins nih.gov
Mussaenda erythrophyllaMussaendosides A, C, M, N; β-Sitosterol socfindoconservation.co.idpharmatutor.org
Mussaenda macrophyllaMussaendoside W; 6-epi-barlerin core.ac.ukresearchgate.net
Mussaenda frondosaSteroids, triterpenes, flavonoids ijpsr.com
Mussaenda incanaSanzhilactone, mussaenoside, barlerin, lupeol core.ac.uk
Mussaenda roxburghiiShanzhiol researchgate.net

Factors Influencing this compound Content in Plant Materials

The concentration of secondary metabolites like this compound in plants is not static. It is dynamically influenced by a combination of internal developmental programs and external environmental conditions. d-nb.infojuniperpublishers.com

The developmental stage of a plant significantly impacts its chemical composition. nih.gov A study on Mussaenda pubescens leaves using metabolomics revealed that the metabolite profiles were substantially influenced by the growth and development at different stages (bud leaf, tender leaf, and mature leaf). nih.gov This research identified 317 differentially accumulated metabolites between these stages. nih.gov While total phenolics and flavonoids tended to decrease as the leaves matured, terpenoid concentrations increased significantly. nih.gov Although this study did not specifically quantify this compound, it demonstrates the principle that the concentration of individual compounds can vary with the plant's age and developmental phase. This is a common phenomenon in medicinal plants, where the optimal harvest time is often linked to the peak accumulation of desired secondary metabolites. nih.gov

The environment in which a plant grows plays a critical role in the synthesis and accumulation of its secondary metabolites. d-nb.infojuniperpublishers.com Abiotic factors such as light intensity, temperature, water availability, and soil composition can significantly alter a plant's phytochemical profile. maxapress.com For instance, plants may produce higher concentrations of certain compounds in response to stressors like high-altitude conditions or specific soil compositions. nih.gov

While specific research detailing the direct impact of geographical and environmental variations on this compound content is not extensively available, the general principles of phytochemistry suggest that such influences are highly probable. frontiersin.org The production of iridoid glycosides and other secondary metabolites is a plant's response to its environment, often serving as a defense mechanism. ijcrt.orgnih.gov Therefore, the location and climatic conditions under which Mussaenda pubescens is cultivated or harvested can be expected to affect the yield of this compound. d-nb.infomdpi.com

Isolation and Purification Methodologies for Mussaendoside S

Extraction Techniques from Plant Matrix

The initial step in isolating Mussaendoside S is its extraction from the plant material, typically the aerial parts, roots, or stems of Mussaenda species. This process aims to efficiently transfer the target saponins (B1172615) from the solid plant matrix into a liquid solvent phase.

Maceration is a widely used solid-liquid extraction technique for obtaining bioactive compounds from plant materials. The process involves soaking the dried and powdered plant material in a selected solvent for an extended period, allowing the soluble phytochemicals to diffuse into the solvent. For the extraction of triterpenoid (B12794562) saponins like this compound, polar solvents are generally preferred due to the hydrophilic nature of the glycosidic moieties attached to the triterpene skeleton.

Commonly used solvents for this purpose include methanol (B129727), ethanol (B145695), and their aqueous mixtures. Methanol and ethanol are particularly effective at extracting a broad range of polar and moderately polar compounds, including saponins. The process typically involves repeated extractions of the plant material with the chosen solvent to ensure maximum yield.

Following the initial polar solvent extraction, a series of liquid-liquid partitioning steps with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, can be employed. This step helps to separate compounds based on their polarity. Saponins, being relatively polar, tend to concentrate in the n-butanol fraction.

SolventPolarityTypical Use in Saponin (B1150181) Extraction
n-HexaneNon-polarUsed for initial defatting of the plant material to remove lipids and chlorophyll.
Ethyl AcetateMedium polarityExtracts less polar glycosides and other medium-polarity compounds.
EthanolPolarA primary solvent for the initial extraction of a broad range of saponins.
MethanolPolarA highly effective primary solvent for extracting polar glycosides like saponins.

To maximize the yield of this compound and enrich the initial extract, the optimization of several extraction parameters is crucial. Response surface methodology (RSM) is a common statistical technique used to optimize these conditions. Key parameters that are often optimized include:

Solvent Concentration: The ratio of the organic solvent to water can significantly impact extraction efficiency. For saponins, aqueous ethanol or methanol solutions (e.g., 70-90%) are often more effective than the pure solvent.

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the diffusion of the compound from the plant material into the solvent. Optimal ratios can range from 1:10 to 1:30 g/mL.

Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compounds. However, excessively high temperatures can lead to the degradation of thermolabile compounds.

Extraction Time: The duration of the extraction needs to be sufficient to allow for maximum recovery of the target compound without promoting the extraction of undesirable substances or degradation.

ParameterTypical Range for Saponin ExtractionEffect on Extraction Yield
Solvent Concentration (Aqueous Ethanol/Methanol)70% - 95%Optimizing the water content can enhance the extraction of polar saponins.
Solid-to-Liquid Ratio1:10 - 1:30 g/mLA higher ratio generally increases the yield up to a certain point.
Temperature40°C - 80°CIncreased temperature generally improves extraction efficiency but risks degradation.
Time1 - 4 hoursLonger times can increase yield but may also extract more impurities.

Chromatographic Separation and Purification Strategies

Following extraction and preliminary fractionation, the enriched extract containing a mixture of saponins and other phytochemicals is subjected to a series of chromatographic techniques to isolate and purify this compound.

Preparative column chromatography is a fundamental technique for separating compounds from a complex mixture on a larger scale. A combination of different stationary phases is often used in succession to achieve high purity.

Diaion HP-20: This is a macroporous adsorbent resin often used for the initial cleanup of crude extracts. It effectively adsorbs saponins from the aqueous solution, while more polar impurities like sugars can be washed away with water. The adsorbed saponins are then eluted with an alcohol-water mixture (e.g., aqueous ethanol).

Silica Gel Vacuum Liquid Chromatography (VLC) and Column Chromatography: Silica gel is a versatile stationary phase for separating compounds based on polarity. A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity to elute compounds of increasing polarity.

Polyamide Column Chromatography: Polyamide is particularly effective for separating compounds that can form hydrogen bonds, such as flavonoids and saponins.

Sephadex LH-20: This is a size-exclusion chromatography resin that separates molecules based on their size. It is often used as a final polishing step to remove remaining impurities of different molecular weights. Methanol is a common eluent for this type of chromatography.

To expedite the purification process, more advanced chromatographic techniques can be employed.

Flash Chromatography: This is a modification of traditional column chromatography that uses pressure to force the solvent through the column, significantly reducing the separation time. It is often used for the rapid fractionation of extracts after initial cleanup.

Preparative Thick Layer Chromatography (PTLC): PTLC is a form of planar chromatography that can be used to separate small quantities of a compound. The separated bands of compounds on the plate can be scraped off, and the compound of interest can be eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the final purification (preparative HPLC) and the assessment of the purity of the isolated compound (analytical HPLC).

Preparative HPLC: This technique is used to purify the target compound to a high degree. A reversed-phase column, such as a C18 column, is commonly used for saponin purification. The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The fractions corresponding to the peak of this compound are collected.

Analytical HPLC: Once purified, the purity of this compound is assessed using analytical HPLC. A sharp, symmetrical peak in the chromatogram indicates a high degree of purity. The identity of the compound can be confirmed by comparing its retention time with that of a known standard, if available, and by further spectroscopic analysis.

Structural Elucidation and Advanced Spectroscopic Characterization of Mussaendoside S

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the precise connectivity and stereochemistry of Mussaendoside S, which is identified as 3β-O-β-D-glucopyranosyl cincholic acid 28-O-β-D-glucopyranoside.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated methanol (B129727) (CD₃OD), have provided a foundational map of its molecular framework. Analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum, alongside the chemical shifts in the ¹³C NMR spectrum, has enabled the assignment of protons and carbons within both the aglycone (cincholic acid) and the two glucopyranosyl moieties.

Key signals in the ¹H NMR spectrum confirm the presence of the triterpenoid (B12794562) aglycone and the sugar units. The anomeric protons of the two glucose units are typically observed as doublets, with their chemical shifts and coupling constants indicating a β-configuration for the glycosidic linkages.

The ¹³C NMR spectrum displays a full complement of carbon signals corresponding to the 30 carbons of the cincholic acid core and the 12 carbons of the two glucose residues. The chemical shifts of the anomeric carbons further corroborate the β-anomeric configuration of the glucose units. The positions of the carbon signals are also indicative of the attachment points of the sugar moieties to the aglycone.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
Aglycone (Cincholic Acid)
139.91.65 (m), 1.15 (m)
227.11.95 (m), 1.75 (m)
390.93.19 (dd, 11.5, 4.5)
440.1-
556.70.95 (d, 11.0)
619.11.60 (m), 1.50 (m)
733.71.55 (m), 1.35 (m)
840.8-
947.81.62 (m)
1037.5-
1124.21.90 (m), 1.85 (m)
12123.55.35 (t, 3.5)
13144.8-
1442.8-
1528.81.80 (m), 1.20 (m)
1624.01.98 (m), 1.90 (m)
1748.9-
1842.52.95 (d, 11.0)
1947.11.70 (m)
2031.41.30 (m)
2134.61.50 (m), 1.25 (m)
2233.51.85 (m), 1.75 (m)
2328.71.01 (s)
2417.20.82 (s)
2516.10.80 (s)
2617.80.90 (s)
27180.1-
28178.2-
2933.61.18 (s)
3024.10.98 (s)
3-O-β-D-Glucopyranosyl
1'107.24.45 (d, 7.8)
2'75.63.25 (m)
3'78.43.40 (m)
4'71.83.30 (m)
5'78.03.28 (m)
6'62.93.88 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5)
28-O-β-D-Glucopyranosyl
1''95.75.40 (d, 8.0)
2''74.23.35 (m)
3''79.03.50 (m)
4''71.53.45 (m)
5''78.73.55 (m)
6''62.73.85 (m), 3.75 (m)

Data sourced from a doctoral thesis and may be subject to minor variations based on experimental conditions.

Two-Dimensional NMR (2D NMR) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the sugar units to the aglycone, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY experiments establish proton-proton couplings within the same spin system, allowing for the tracing of proton networks within the cincholic acid backbone and each of the glucose rings.

HSQC experiments correlate directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C assignments.

Mass Spectrometry (MS) Techniques

Mass spectrometry has been pivotal in determining the molecular weight and elemental composition of this compound, as well as providing evidence for its glycosidic nature.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Fast Atom Bombardment Mass Spectrometry (FABMS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been utilized in the characterization of this compound. This soft ionization technique is well-suited for analyzing large, non-volatile molecules like saponins (B1172615). The FAB-MS spectrum would typically show a pseudomolecular ion peak, providing the molecular weight of the compound. Fragmentation patterns observed in the FAB-MS spectrum can also offer structural information, such as the sequential loss of the sugar moieties, further confirming the glycosidic nature of this compound.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide valuable information about the chromophores and functional groups present in this compound.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the triterpenoid structure. The presence of a carbon-carbon double bond in the cincholic acid core (at C-12) would result in a UV absorption band.

The Infrared (IR) spectrum reveals the presence of key functional groups. Characteristic absorption bands would include:

A broad absorption band in the region of 3400 cm⁻¹, indicative of hydroxyl (-OH) groups present in the sugar moieties and on the aglycone.

Absorption bands in the region of 2900 cm⁻¹ corresponding to C-H stretching vibrations of the methyl and methylene (B1212753) groups.

A strong absorption band around 1700-1730 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibrations of the carboxylic acid and ester functionalities at C-27 and C-28.

Biosynthetic Pathways of Mussaendoside S

General Saponin (B1150181) Biosynthesis

The journey to Mussaendoside S begins with the fundamental pathways responsible for producing all saponins (B1172615).

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways as Precursor Sources

The biosynthesis of this compound, like other triterpenoid (B12794562) saponins, relies on the production of the five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Diphosphate (B83284) (DMAPP). mdpi.combiorxiv.org Plants utilize two distinct pathways to generate these essential precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. mdpi.com

The MVA pathway, primarily occurring in the cytoplasm and mitochondria, starts with acetyl-CoA and proceeds through a series of six enzymatic reactions to produce IPP. mdpi.comnih.gov This pathway is considered the dominant route for the synthesis of triterpenoid saponins. mdpi.com In contrast, the MEP pathway takes place in the plastids and uses glyceraldehyde-3-phosphate and pyruvate (B1213749) as its initial substrates, generating IPP and DMAPP through a seven-step reaction sequence. mdpi.com While the MEP pathway is mainly associated with the production of monoterpenes, diterpenes, and carotenoids, there can be some exchange of precursors between the two pathways. nih.gov The interconversion between IPP and DMAPP is facilitated by the enzyme isopentenyl diphosphate isomerase (IDI). mdpi.com

Formation of Triterpene Backbone from 2,3-Oxidosqualene (B107256)

The C5 units of IPP and DMAPP are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. biorxiv.orgnih.gov This linear molecule represents a critical branch point in isoprenoid metabolism. pnas.org The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid saponin biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comoup.com

The specific folding of the 2,3-oxidosqualene substrate within the active site of the OSC enzyme dictates the resulting triterpene skeleton. nih.govmdpi.com For the formation of most triterpenoids, the substrate adopts a chair-chair-chair conformation, leading to the formation of a dammarenyl cation intermediate, which then undergoes further rearrangements to produce various cyclic structures like β-amyrin, α-amyrin, and lupeol. oup.commdpi.com In contrast, the synthesis of sterols involves a chair-boat-chair conformation, resulting in a protosteryl cation and the formation of cycloartenol. oup.comresearchgate.net

Enzymatic Modifications in this compound Biosynthesis

Following the creation of the basic triterpene scaffold, a series of modifications are carried out by specific enzymes to produce the final this compound molecule.

Role of Cytochrome P450 Monooxygenases (CYPs) in Hydroxylation and Oxidation Steps

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a crucial role in the structural diversification of triterpenoids. beilstein-journals.orgfrontiersin.org These enzymes catalyze regio- and stereospecific oxidation reactions, introducing hydroxyl, carboxyl, or epoxy groups onto the triterpene backbone. mdpi.comfrontiersin.org This oxidative tailoring is a key step in creating the vast array of saponin structures found in nature. mdpi.combeilstein-journals.org

In the context of this compound biosynthesis, specific CYPs are responsible for hydroxylating and oxidizing the initial triterpene skeleton at precise positions, leading to the formation of the specific aglycone of this compound. For instance, members of the CYP716A and CYP72A subfamilies have been identified as being involved in the oxidation of triterpene skeletons in various plant species. frontiersin.orgoup.com The catalytic cycle of CYPs involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate. beilstein-journals.org

Function of UDP-Glycosyltransferases (UGTs) in Sugar Moiety Attachment (Glycosylation)

The final step in the biosynthesis of this compound is glycosylation, the attachment of sugar moieties to the triterpene aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which belong to the GT1 family of enzymes. frontiersin.orgmdpi.com UGTs transfer a sugar residue, typically from a UDP-sugar donor like UDP-glucose, to the aglycone. mdpi.comsci-hub.se

This glycosylation step significantly impacts the properties of the saponin, enhancing its solubility, stability, and biological activity. mdpi.comfrontiersin.org The UGTs involved in saponin biosynthesis exhibit high substrate specificity, recognizing specific aglycones and attaching sugars at defined positions. acs.orgoup.com The diversity of saponins is further increased by the action of multiple UGTs that can add different sugars in a sequential manner. sci-hub.se

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

Recent advances in genomics and molecular biology have shed light on the genetic organization of saponin biosynthetic pathways. In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govresearchgate.net

The identification of BGCs for triterpenoid saponins has been a significant breakthrough in understanding their biosynthesis. nih.govresearchgate.net These clusters often contain genes for OSCs, CYPs, and UGTs, providing a coordinated regulation of the entire pathway. nih.govnih.gov The discovery of the first triterpene gene cluster in oat (Avena strigosa) paved the way for identifying similar clusters in other plant species. nih.govresearchgate.net The use of multi-omics approaches, integrating genomics, transcriptomics, and metabolomics, has become a powerful tool for identifying candidate genes and elucidating the complete biosynthetic pathway of complex saponins like this compound. frontiersin.org

Chemotaxonomic Significance of this compound Biosynthesis within Rubiaceae

The distribution of secondary metabolites, such as iridoid glycosides, within the Rubiaceae family provides valuable chemical data for taxonomic classification. nih.govresearchgate.net These phytochemicals can serve as markers to characterize and differentiate between subfamilies, tribes, and genera. nih.govdntb.gov.ua Iridoids, in particular, are considered significant chemotaxonomic markers within this family. nih.govresearchgate.net

The biosynthesis of specific iridoids like this compound and its derivatives is not uniform across the entire Rubiaceae family. Instead, their presence or absence often aligns with established botanical classifications, reinforcing the relationships between different taxa. For instance, asperuloside (B190621) and its derivatives are characteristic of the Rubioideae subfamily. uniroma1.it The genus Mussaenda, which is known to produce a variety of iridoids including this compound, belongs to the Ixoroideae subfamily. core.ac.ukpharmatutor.org

The study of iridoid distribution has been instrumental in chemosystematic classifications. For example, the presence of certain iridoid glycosides has been used to support the merging of some Psychotria species with Palicourea to form the genus Heteropsychotria. researchgate.net Similarly, the iridoid composition of Pentas lanceolata has been examined to aid in its correct classification within the Spermacoceae tribe. uniroma1.it

The genus Mussaenda is a rich source of iridoid glycosides. core.ac.ukpharmatutor.org Various species within this genus have been found to contain a range of these compounds. For example, Mussaenda parviflora and Mussaenda shikokiana are known to produce Mussaenoside and shanzhiside (B600711) methyl ester. core.ac.ukpharmatutor.org Mussaenda pubescens has been a significant subject of phytochemical research, leading to the identification of numerous compounds. core.ac.uknih.gov

Preclinical Biological Activities of Mussaendoside S: in Vitro Systems

Antitrypanosomal Activity

The search for novel therapeutic agents against trypanosomiasis, or sleeping sickness, has led researchers to investigate various natural products, including saponins (B1172615). Saponins as a chemical class have been shown to possess a wide range of biological properties, including antiparasitic effects. researchgate.net

Research into the Mussaenda genus has identified several triterpenoid (B12794562) cycloartane (B1207475) saponins with potent antitrypanosomal activity against Trypanosoma brucei brucei, the parasite responsible for sleeping sickness. nih.gov For instance, certain saponins isolated from Mussaenda luteola demonstrated highly potent activity, with IC₅₀ values significantly lower than the control drug, DFMO. nih.gov While Mussaendoside S has been identified and isolated from Mussaenda pubescens, specific in vitro studies evaluating its direct activity against trypanosomes have not been reported in the reviewed scientific literature. researchgate.net Therefore, while related compounds in the same chemical family show promise, the specific antitrypanosomal potential of this compound remains uninvestigated.

Affinity to Opioid Receptors

N-triterpene saponins, the class of compounds to which this compound belongs, have been noted for their diverse biological actions, which include moderate activity at μ-opioid receptors. researchgate.net These receptors are critical in modulating pain, mood, and various physiological functions. nih.gov The interaction of ligands with these G-protein-coupled receptors can trigger complex intracellular signaling cascades. nih.gov

Studies on saponins from Mussaenda luteola have explored their binding affinity for opioid receptors. nih.gov Two compounds from this plant showed a moderate affinity for μ-opioid receptors, indicating that this is a characteristic activity for some saponins within the Mussaenda genus. nih.gov

Evaluation of μ-Opioid Receptor Binding Activity

The μ-opioid receptors (MORs) are the primary targets for opioid analgesics like morphine. nih.gov The binding affinity of a compound to these receptors is a key indicator of its potential opioid-like activity. In vitro binding assays are used to determine this, often yielding a Kᵢ (inhibition constant) value, which represents the concentration of a ligand required to occupy 50% of the receptors.

While specific binding assay data for this compound is not available in the current literature, a study on related saponins from Mussaenda luteola provides context. In that study, two tested saponins displayed moderate μ-opioid receptor affinity with Kᵢ values of 9.936 μM and 0.872 μM, respectively. nih.gov These values are considerably higher than that of the potent opioid antagonist naloxone, which has a Kᵢ in the nanomolar range, confirming the moderate nature of the interaction. nih.gov This suggests that while some Mussaenda saponins do interact with μ-opioid receptors, specific evaluation of this compound is required to determine its precise binding profile.

Anti-Osteoclastogenic Activity

Osteoclasts are cells responsible for bone resorption, and their excessive activity contributes to osteolytic bone diseases like osteoporosis. researchgate.net Natural compounds that can inhibit osteoclast formation (osteoclastogenesis) are valuable candidates for therapeutic development. Research has shown that methanolic extracts from the leaves of Mussaenda pubescens, the plant from which this compound was originally isolated, exhibit significant anti-osteoclastogenic activity. nih.govresearchgate.net

Further investigation into the chemical constituents of M. pubescens led to the identification of several cycloartane saponins that actively suppress osteoclast formation in screening assays. nih.gov A group of six such saponins, including the newly identified Mussaendoside X and other known compounds like Mussaendoside O, G, and U, were shown to be effective inhibitors of osteoclastogenesis. nih.gov Although this compound is a known constituent of this plant, the specific studies on anti-osteoclastogenic activity have focused primarily on other mussaendosides, and the direct contribution of this compound to this effect has not been individually detailed.

Inhibition of Osteoclast Formation in RANKL-Stimulated Cell Models (e.g., RAW 264.7 cells)

The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov In vitro studies commonly use RANKL-stimulated murine macrophage cell lines, such as RAW 264.7, to model this process and screen for inhibitory compounds. nih.govnih.gov

Studies on saponins from Mussaenda pubescens have utilized this model. nih.govresearchgate.net Treatment of RANKL-stimulated RAW 264.7 cells with a selection of cycloartane saponins from the plant significantly decreased the number of resulting tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts. researchgate.netnih.gov For example, Mussaendoside O was shown to inhibit the formation of these mature osteoclasts without affecting the viability of the cells. nih.gov While a group of saponins from M. pubescens demonstrated this inhibitory effect, specific data quantifying the impact of this compound alone on RANKL-stimulated osteoclast formation in RAW 264.7 cells is not available.

Concentration-Dependent Inhibition Mechanisms

The inhibitory effects of active compounds on osteoclastogenesis are typically concentration-dependent. Research on Mussaendoside O, a related N-triterpene cycloartane saponin (B1150181), confirmed that it inhibited the formation of TRAP-positive multinucleated osteoclasts in a manner dependent on its concentration. researchgate.netnih.gov This dose-dependent inhibition is a critical characteristic, indicating a specific biological interaction rather than non-specific toxicity. The molecular mechanism for Mussaendoside O involves the suppression of RANKL-activated signaling pathways, including the phosphorylation of p38 MAPK and JNK, which in turn prevents the activation of key transcription factors like c-Fos and NFATc1. researchgate.netmdpi.com As this compound has not been a specific subject of these detailed mechanistic studies, there is no available data on its concentration-dependent inhibition of osteoclast formation.

Other Investigated Bioactivities (Based on General Saponin/Mussaenda Research)

Beyond the specific activities detailed above, the broader chemical class of saponins and extracts from the Mussaenda genus are associated with a variety of other biological effects. Plants from this genus are used in traditional medicine to treat a range of conditions. nih.govymerdigital.com Phytochemical investigations have revealed that Mussaenda species are a rich source of saponins, terpenoids, iridoids, and flavonoids. researchgate.net These compounds are believed to contribute to the observed bioactivities, which include:

Anti-inflammatory effects ymerdigital.com

Antioxidant properties ymerdigital.com

Antimicrobial and antibacterial activity ymerdigital.comresearchgate.net

Hepatoprotective activity researchgate.net

These findings suggest that saponins from Mussaenda, potentially including this compound, may possess a wider range of biological activities that warrant further specific investigation.

Immunomodulatory Properties

Extracts from Mussaenda pubescens, which contains a variety of compounds including this compound, have demonstrated immunopromotive activities. researchgate.netresearchgate.netijrps.com Saponins, such as this compound, are recognized for their potential to modulate the immune system. ijcrt.orgsemanticscholar.org For instance, Mussaendoside F, a related compound from M. pubescens, has been shown to significantly promote the proliferation of T-cells in mice in vitro. nih.gov The immunomodulatory effects of saponins are a key area of research, with studies indicating their capacity to influence immune responses. nih.gov While direct studies on the specific immunomodulatory mechanisms of isolated this compound are not extensively detailed, the activities of the plant extracts and related compounds suggest it may contribute to the observed effects.

Antiviral Activities (e.g., Anti-RSV)

The potential of this compound and related compounds to combat viral infections, particularly Respiratory Syncytial Virus (RSV), has been noted. researchgate.netijrps.com RSV is a significant respiratory pathogen, especially in infants. nih.govbiorxiv.org Extracts from Mussaenda pubescens have shown anti-RSV activity. researchgate.netresearchgate.net Specifically, the related compound Mussaendoside F demonstrated 50% inhibition of RSV in vitro. ijrps.com This suggests that saponins from this genus, including this compound, could be valuable in the research and development of new antiviral agents. ijrps.comresearchgate.net

Inhibition of β-Hematin Formation

An important strategy in antimalarial drug research is the inhibition of β-hematin formation, a process crucial for the survival of the malaria parasite. nih.gov The parasite detoxifies heme by converting it into an insoluble crystalline form called hemozoin, which is structurally identical to β-hematin. nih.gov Extracts of Mussaenda pubescens, containing this compound, have been shown to inhibit the formation of β-hematin. researchgate.netresearchgate.net This activity suggests a potential mechanism by which compounds from this plant could exert antimalarial effects, as the accumulation of free heme is toxic to the parasite. nih.gov

Cytotoxic Effects

The cytotoxic potential of compounds from the Mussaenda genus has been explored in various studies. ijrps.comresearchgate.netjocpr.comacs.org Non-glycosidic iridoids, another class of compounds found in Mussaenda pubescens, have been reported to be cytotoxic. nih.gov Saponins isolated from Mussaenda species have also been investigated for their effects on cancer cell lines. jocpr.com For example, an iridoid from Mussaenda 'dona aurora' showed significant cytotoxicity against several human tumor cell lines. jocpr.com While direct data on this compound is limited, the cytotoxic activities of extracts and other compounds from the same genus suggest this is a relevant area for further investigation.

Anti-inflammatory Potential

Compounds from the Mussaenda genus, including saponins and triterpenes, are recognized for their anti-inflammatory properties. ijrps.comijcrt.orgsemanticscholar.orgnih.govresearchgate.netjocpr.comnih.gov Inflammation is a key factor in various diseases, and natural products are a significant source of potential new anti-inflammatory agents. soeagra.comhumanjournals.com Studies on various Mussaenda species have demonstrated anti-inflammatory effects. nih.gov For instance, Mussaendoside O, a related saponin, has been shown to attenuate inflammatory responses. researchgate.netresearchgate.net The anti-inflammatory activity of these compounds is often linked to the modulation of signaling pathways involved in the inflammatory process, such as the inhibition of pro-inflammatory cytokine production. nih.gov

Antioxidant Activity

The Mussaenda genus is a rich source of compounds with antioxidant properties, including flavonoids, iridoids, and triterpenes like this compound. ijrps.comresearchgate.netjocpr.comavinuty.ac.in Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. researchgate.net In vitro antioxidant assays, such as the DPPH radical scavenging activity test, have been used to evaluate the potential of extracts from Mussaenda species. researchgate.net Studies on Mussaenda frondosa and other species have consistently shown significant antioxidant activity. avinuty.ac.inresearchgate.net The presence of phenolic and flavonoid compounds in these plants is believed to contribute significantly to their antioxidant capacity. researchgate.net

Antibacterial Activities

Various species of the Mussaenda genus have been shown to possess antibacterial properties. ijrps.comsemanticscholar.orgresearchgate.netjocpr.com Extracts from different parts of these plants, including leaves, stems, and roots, have demonstrated activity against a range of bacteria. ijrps.comprota4u.org For instance, triterpenoid glycosides isolated from the root bark of Mussaenda macrophylla showed inhibitory activity against the oral pathogen Porphyromonas gingivalis. acs.org While specific data on the antibacterial spectrum of pure this compound is not detailed, the general antibacterial activity of the genus suggests that its constituent saponins may contribute to these effects. ijrps.com

Interactive Data Tables

Table 1: Summary of In Vitro Biological Activities of Extracts/Compounds from the Mussaenda Genus

Biological ActivityPlant/Compound SourceKey FindingsReferences
Immunomodulatory Mussaenda pubescens extractsDemonstrated immunopromotive activities. researchgate.netresearchgate.netijrps.com
Mussaendoside FPromoted T-cell proliferation in mice. nih.gov
Antiviral (Anti-RSV) Mussaenda pubescens extractsShowed activity against Respiratory Syncytial Virus. researchgate.netresearchgate.net
Mussaendoside FExhibited 50% inhibition of RSV. ijrps.com
Inhibition of β-Hematin Mussaenda pubescens extractsInhibited the formation of β-hematin. researchgate.netresearchgate.net
Cytotoxic Mussaenda 'dona aurora' iridoidShowed significant cytotoxicity on various tumor cell lines. jocpr.com
Anti-inflammatory Mussaendoside OAttenuated inflammatory responses. researchgate.netresearchgate.net
Mussaenda species extractsGenerally possess anti-inflammatory properties. ijrps.comijcrt.orgjocpr.com
Antioxidant Mussaenda frondosa extractsShowed significant DPPH radical scavenging activity. avinuty.ac.inresearchgate.net
Antibacterial Mussaenda macrophylla glycosidesInhibited the growth of Porphyromonas gingivalis. acs.org

Antifungal Activities

The antifungal potential of this compound has been investigated in vitro against phytopathogenic fungal species. Research utilizing a bioautographic assay on thin-layer chromatography (TLC) plates evaluated the compound's ability to inhibit the growth of Cladosporium cladosporioides and Cladosporium sphaerospermum.

In these assays, this compound demonstrated modest antifungal effects. The minimum amount of the compound required to produce a visible zone of fungal growth inhibition was determined to be 100 µg for both C. cladosporioides and C. sphaerospermum. For context, the positive control used in the same study, the polyene antifungal agent nystatin, showed significantly greater potency, achieving growth inhibition at a minimum amount of 0.5 µg against both tested species.

The findings from this screening are detailed in the table below.

Table 1: Antifungal Activity of this compound Against Cladosporium Species

Compound Fungal Species Minimum Inhibitory Amount (µg)
This compound Cladosporium cladosporioides 100
This compound Cladosporium sphaerospermum 100

Insecticidal and Nematicidal Activities

This compound has been evaluated for its biological activity against invertebrate pests, specifically insects and nematodes, in laboratory settings.

The insecticidal activity was assessed against the fourth-instar larvae of the yellow fever mosquito, Aedes aegypti. In this larvicidal assay, this compound was found to be inactive at the tested concentration of 25 parts per million (ppm).

The nematicidal potential was tested against the second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita, a significant agricultural pest. This compound exhibited nematicidal properties, causing 100% mortality (LC100) at a concentration of 1000 ppm. The activity of this compound was compared to the synthetic organophosphate nematicide Fenamiphos, which served as a positive control and demonstrated an LC100 of 1 ppm under the same experimental conditions.

A summary of these results is presented in the following table.

Table 2: Insecticidal and Nematicidal Activity of this compound

Compound Target Organism Assay Metric / Concentration (ppm) Result
This compound Aedes aegypti (Larvae) 25 ppm Inactive
This compound Meloidogyne incognita (Juveniles) 1000 ppm LC100

Pharmacological Mechanisms of Action of Mussaendoside S in in Vitro Systems

Molecular Targets and Signaling Pathways

Mussaendoside O has been shown to attenuate the differentiation of osteoclasts, the primary cells responsible for bone resorption, through its interaction with key signaling pathways that govern this process. researchgate.netnih.gov Osteoclasts are large, multinucleated cells that differentiate from the monocyte/macrophage lineage when stimulated by essential cytokines, most notably the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.net The dysregulation of osteoclast activity is a hallmark of osteolytic diseases such as osteoporosis. nih.gov

The interaction between RANKL and its receptor, RANK, is a critical initiating step for osteoclastogenesis and has become a significant therapeutic target for bone diseases. researchgate.net In vitro studies demonstrate that Mussaendoside O interferes with this primary signaling event. By disrupting the RANKL-RANK interaction, it inhibits the subsequent activation of downstream signaling cascades required for osteoclast differentiation and activation. researchgate.net This initial blockade is fundamental to its anti-osteoclastogenic effects.

The binding of RANKL to RANK typically activates several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways, which include p38 MAPK and c-Jun N-terminal kinase (JNK), play a crucial role in transducing the extracellular signal into a cellular response. researchgate.netnih.gov Research at the molecular level has revealed that Mussaendoside O effectively suppresses the RANKL-activated phosphorylation of both p38 MAPK and JNK. researchgate.netnih.gov By inhibiting these specific kinases, Mussaendoside O halts the progression of the signaling cascade that promotes osteoclast formation. nih.gov

NFATc1 is considered the master transcription factor for osteoclast differentiation. researchgate.netkoreamed.org Its activation and subsequent autoamplification are indispensable for the transformation of precursor cells into mature osteoclasts. researchgate.netnih.gov The signaling events initiated by RANKL, including the activation of the MAPK pathway, converge on the activation of NFATc1. researchgate.net In vitro experiments have shown that Mussaendoside O suppresses the RANKL-induced activation and expression of NFATc1. researchgate.netnih.gov This suppression is a critical downstream consequence of its inhibition of the upstream RANKL and MAPK pathways.

The transcription factor c-Fos, a component of the AP-1 complex, is another vital regulator of osteoclast differentiation. nih.gov It acts as a key upstream activator required for the initial induction of NFATc1 expression. researchgate.netnih.gov Mussaendoside O has been demonstrated to suppress RANKL-induced c-Fos expression. researchgate.netnih.gov This action contributes significantly to the subsequent inhibition of NFATc1 activation, effectively shutting down the master regulator of osteoclastogenesis. researchgate.net The entire anti-osteoclastogenic effect is described as an inhibition of the RANKL-activated c-Fos/NFATc1 signaling pathways. nih.gov

The activation of the c-Fos/NFATc1 axis directly leads to the transcription of numerous genes that define the mature, functional osteoclast. nih.govmdpi.com Mussaendoside O's inhibitory effects extend to the expression of these NFATc1 target genes. researchgate.netnih.gov In vitro studies confirm that treatment with Mussaendoside O leads to the downregulation of key osteoclast-specific genes and their corresponding proteins. researchgate.netnih.gov

These include:

Osteoclast-associated receptor (OSCAR) : Involved in cell signaling and differentiation. nih.gov

Dendritic cell-specific transmembrane protein (DC-STAMP) : A critical fusogen required for the formation of multinucleated osteoclasts. researchgate.netmdpi.com

Cathepsin K (CtsK) : A primary protease secreted by osteoclasts to degrade the organic bone matrix. researchgate.netmdpi.com

Tartrate-resistant acid phosphatase (TRAP) : A hallmark enzymatic marker for differentiated osteoclasts. researchgate.netmdpi.com

The suppression of these functional genes ultimately impairs the ability of osteoclasts to form and resorb bone tissue. researchgate.netnih.gov

Table 1: Summary of Mussaendoside O's In Vitro Effects on Osteoclast Signaling Pathways

Molecular Target / Pathway Observed Effect in In Vitro Systems Reference
RANKL-RANK Interaction Disrupts binding and inhibits signaling initiation researchgate.net
MAPK Pathway Suppresses RANKL-activated phosphorylation of p38 and JNK researchgate.netnih.gov
c-Fos Suppresses RANKL-induced expression researchgate.netnih.gov
NFATc1 Suppresses RANKL-induced activation and expression researchgate.netnih.gov

Table 2: Downregulation of Osteoclast-Specific Genes by Mussaendoside O

Gene/Protein Function Effect of Mussaendoside O Reference
OSCAR Osteoclast differentiation marker Expression suppressed researchgate.netnih.gov
DC-STAMP Cell fusion Expression suppressed researchgate.netnih.gov
Cathepsin K (CtsK) Bone matrix degradation Expression suppressed researchgate.netnih.gov
TRAP (ACP5) Osteoclast marker, bone resorption Expression suppressed researchgate.netnih.gov

Potential for Synergistic Effects with Other Bioactive Compounds

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.commdpi.com This concept is of significant interest in pharmacology, as synergistic interactions can enhance therapeutic efficacy, potentially allowing for reduced doses and minimizing side effects. mdpi.com Such interactions can be classified as pharmacokinetic (affecting absorption, distribution, metabolism) or pharmacodynamic (involving complementary actions on a biological pathway). genesispub.org

While the principle of synergy is well-established for many plant-derived bioactive compounds, specific in vitro studies detailing the synergistic effects of Mussaendoside S or the closely related Mussaendoside O with other compounds in the context of osteoclastogenesis were not identified in the reviewed literature. Further research is required to determine if this compound could act synergistically with other natural or synthetic agents to enhance the inhibition of bone resorption pathways.

Research on this compound and its Potential Ion Channel Inhibitory Activity Remains Limited in Publicly Accessible Scientific Literature

While the user requested a detailed article on the pharmacological mechanisms of this compound, specifically focusing on its potential inhibitory activity on the ANO1 ion channel, a thorough review of available scientific literature did not yield specific data to fulfill this request.

Initial searches for "this compound" in conjunction with "ANO1 inhibition" and "ion channel activity" did not provide direct evidence or detailed studies. However, a more targeted investigation revealed a relevant study titled, "Discovery of cycloartane-type triterpene saponins (B1172615) from Mussaenda glabra," published in the journal Phytochemistry Letters in 2019.

The abstract of this paper indicates that a number of cycloartane (B1207475) saponins isolated from the leaves of Mussaenda glabra were evaluated for their ANO1 inhibitory activity. Among the compounds tested were several known mussaendosides, including one simply referred to as "mussaendoside." The study utilized HT29 cells expressing the calcium-activated chloride channel ANO1 (also known as TMEM16A) to screen these compounds.

While the abstract highlights that one of the ten tested compounds, designated as compound 6, exhibited strong inhibitory activity against the ANO1 channel with an IC50 value of 22.0 ± 1.7 μM, it does not provide the specific findings for the other compounds, including the mussaendoside that was part of the investigation.

Without access to the full text of this research article, which contains the detailed experimental results, it is not possible to provide a comprehensive and scientifically accurate account of this compound's effects on the ANO1 ion channel as requested. The specific data on its inhibitory potency, if any, and other relevant pharmacological parameters remain within the full publication.

Therefore, while research has been conducted to evaluate the ANO1 inhibitory potential of compounds from the Mussaenda genus, including a mussaendoside, the detailed findings for this compound are not available in the public domain through the conducted searches. Further investigation would require accessing the full scientific paper.

Structure Activity Relationship Sar Studies of Mussaendoside S and Its Analogues

Elucidating Key Structural Features for Biological Activity

The biological activity of triterpenoid (B12794562) saponins (B1172615) like Mussaendoside S is intrinsically linked to its molecular architecture, which consists of a hydrophobic polycyclic aglycone core and one or more hydrophilic sugar chains. nih.govmdpi.com The specific nature and interplay of these components are critical determinants of the compound's pharmacological profile.

This compound, isolated from the aerial parts of Mussaenda pubescens, is a triterpenoid saponin (B1150181) featuring a heinsiagenin A aglycone. nih.gov Heinsiagenin A is a cycloartane-type triterpene, which is a common aglycone for many saponins found in Mussaenda species. researchgate.netnih.gov The activity of these saponins is not solely dependent on the aglycone but is significantly modulated by the attached sugar moieties. Key structural features that influence the bioactivity of this compound and related saponins include:

The Aglycone Core: The rigid, complex structure of the heinsiagenin A core serves as the foundational scaffold that interacts with cellular membranes and protein targets. nih.govmdpi.com Modifications to this core, such as the position and number of hydroxyl groups, can drastically alter activity.

Glycosylation Patterns: The number, type, and linkage of sugar units attached to the aglycone are crucial for activity. nih.gov These sugar chains influence the compound's solubility, cell permeability, and ability to bind to specific biological receptors. For many saponins, the presence of specific sugars like rhamnose or glucose at particular positions (e.g., C-3) is essential for their biological effects, including immunosuppressive and anti-osteoclastogenic actions. nih.govnih.gov

Nitrogen-Containing Moieties: A unique feature of some Mussaenda saponins is the presence of a nitrogen-containing group, often as part of an aminoacyl moiety. nih.gov This feature can significantly impact the compound's polarity and interaction with biological targets, contributing to activities like immunosuppression. nih.gov

Studies on various saponins indicate that the combination of the lipophilic aglycone and the hydrophilic sugar chains gives these molecules amphipathic properties, allowing them to interact with and disrupt cell membranes, which is a potential mechanism for their cytotoxic and antimicrobial effects. nih.gov

Comparison of this compound Activity with Other Saponins from Mussaenda Species (e.g., Mussaendosides O, X, G, U, R)

The genus Mussaenda is a rich source of diverse saponins, many of which exhibit interesting biological activities. Comparing the activity of this compound with its close analogues isolated from the same plant, Mussaenda pubescens, provides valuable SAR insights. The primary activity studied for this group of compounds is their effect on osteoclastogenesis, the process of bone resorption.

A significant study on M. pubescens led to the isolation of a new cycloartane (B1207475) saponin, Mussaendoside X, along with the known compounds Mussaendoside O, Mussaendoside G, and Mussaendoside U. tandfonline.comnih.gov All these cycloartane saponins were found to positively suppress the formation of osteoclasts. tandfonline.comnih.gov Notably, Mussaendoside X and Mussaendoside O demonstrated a concentration-dependent inhibition of osteoclast numbers in RANKL-stimulated RAW 264.7 cells. tandfonline.comnih.gov

Mussaendoside O, a nitrogen-containing triterpene cycloartane saponin, has been shown to inhibit RANKL-induced osteoclast differentiation and protect against lipopolysaccharide (LPS)-induced bone loss in animal models. nih.gov Its mechanism involves suppressing the RANKL-activated c-Fos/NFATc1 signaling pathways. nih.gov In another study, Mussaendoside O was evaluated for its inhibitory effect on the ANO1 chloride channel, where it showed strong inhibition with an IC50 value of 22.0 ± 1.7 μM. researchgate.net

While this compound and R have also been isolated from M. pubescens, there is less comparative data available for them in the same assays. nih.govresearchgate.net However, studies on saponins from the related Mussaenda densiflora, which also possess the heinsiagenin A aglycone, have shown potent immunosuppressive and anti-osteoclastogenic activities. nih.gov Certain compounds from this study inhibited osteoclastogenesis with IC50 values ranging from 8.24 to 17.7 µM. nih.gov

This comparative data underscores that subtle variations in the structure, particularly in the sugar chains attached to the common heinsiagenin A core, can lead to significant differences in biological potency and specific mechanisms of action.

Interactive Data Table: Biological Activities of Various Mussaendosides

CompoundPlant SourceBiological ActivityFindingsCitations
This compound Mussaenda pubescensGeneral Triterpenoid SaponinIsolated and structure elucidated. nih.gov
Mussaendoside O Mussaenda pubescens, Mussaenda glabraAnti-osteoclastogenic, ANO1 Channel InhibitionInhibits RANKL-induced osteoclastogenesis; Inhibits ANO1 with IC50 of 22.0 ± 1.7 μM. tandfonline.comnih.govnih.govresearchgate.net
Mussaendoside X Mussaenda pubescensAnti-osteoclastogenicSuppresses osteoclast formation in a concentration-dependent manner. tandfonline.comnih.gov
Mussaendoside G Mussaenda pubescens, Mussaenda glabraAnti-osteoclastogenicPositively suppresses osteoclast formation. tandfonline.comnih.govnih.gov
Mussaendoside U Mussaenda pubescens, Mussaenda glabraAnti-osteoclastogenicPositively suppresses osteoclast formation. tandfonline.comnih.gov
Mussaendoside R Mussaenda pubescensGeneral Triterpenoid SaponinIsolated and structure determined. researchgate.net

Rational Design of this compound Derivatives and Analogues for Enhanced Activity or Specificity

While research has identified the native biological activities of this compound and its relatives, the rational design of derivatives offers a pathway to compounds with enhanced potency, improved selectivity, and better pharmacological properties. Although specific synthetic derivatives of this compound have not been extensively reported, general principles of saponin modification provide a clear roadmap for future research. nih.govresearchgate.net

Key strategies for the rational design of this compound analogues include:

Modification of the Aglycone: The heinsiagenin A core can be chemically altered to explore its role in bioactivity. For instance, modifying hydroxyl groups through esterification or etherification can change the compound's lipophilicity and interaction with target proteins. The synthesis of pyrazole (B372694) derivatives of betulinic acid, another triterpene, resulted in a compound with 200-fold more potent inhibitory activity on osteoclast formation than the parent molecule, highlighting the potential of such modifications. mdpi.com

Alteration of Glycosidic Chains: The sugar moieties are critical for activity and are a prime target for modification. nih.govmdpi.com

Simplification: Removing or simplifying the sugar chains can lead to compounds that are easier to synthesize and may have improved membrane permeability.

Substitution: Replacing existing sugars (e.g., glucose) with other monosaccharides can probe the specific requirements for receptor binding and may alter the type of immune response elicited.

Computational and In Silico Approaches: Modern drug design heavily relies on computational methods. Molecular docking can be used to predict how this compound and its hypothetical derivatives bind to target proteins, such as those in the RANKL signaling pathway. mdpi.com This allows for the pre-screening of potential derivatives and helps in designing molecules with higher binding affinity and specificity.

The ultimate goal of such synthetic and semi-synthetic efforts is to develop novel compounds based on the this compound scaffold that possess superior therapeutic profiles, such as increased efficacy at lower concentrations or reduced off-target effects.

Advanced Analytical and Metabolomic Methodologies in Mussaendoside S Research

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Profiling

A cornerstone of modern metabolomic research is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov This technique offers high resolution, sensitivity, and speed, making it ideal for analyzing the complex mixtures of metabolites found in plant extracts. researchgate.net In studies of Mussaenda pubescens, a known source of Mussaendoside S, UPLC-MS/MS has been instrumental in generating comprehensive metabolite profiles. nih.govresearchgate.net

The methodology involves two key stages. First, the UPLC system separates the chemical components of a sample based on their physicochemical properties as they pass through a specialized column under high pressure. This separation is crucial for distinguishing between structurally similar molecules. researchgate.net Following separation, the sample enters the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where molecules are first weighed (MS1), then fragmented, and the resulting fragments are weighed again (MS2). This fragmentation pattern acts as a structural fingerprint, enabling the confident identification of known compounds like this compound and the tentative identification of unknown metabolites by comparing the data against spectral libraries. nih.govresearchgate.net In a metabolomics study of Mussaenda pubescens, this approach successfully identified a total of 957 distinct metabolites from the plant's leaves. nih.gov

Identification of Differentially Accumulated Metabolites Related to this compound Biosynthesis or Biological Context

By applying UPLC-MS/MS to samples from different biological states, such as leaves at various developmental stages, researchers can identify which metabolites change in concentration. These are known as differentially accumulated metabolites (DAMs). nih.govresearchgate.net This analysis provides critical insights into the metabolic dynamics of the organism and can highlight compounds related to the biological role or synthesis of this compound.

In a study profiling the leaves of Mussaenda pubescens at bud, tender, and mature stages, a total of 317 DAMs were identified. nih.gov The analysis revealed significant metabolic shifts during leaf development. Notably, the concentration of terpenoids, the class of compounds to which this compound belongs, increased significantly as the leaves matured. Conversely, the levels of total phenolics and flavonoids tended to decrease with leaf development. nih.gov

The table below summarizes the number of DAMs identified when comparing the different leaf stages, illustrating the dynamic nature of the plant's metabolome. nih.gov

Comparison GroupUp-regulated DAMsDown-regulated DAMsTotal DAMs
Bud Leaf vs. Tender Leaf12082202
Tender Leaf vs. Mature Leaf351954
Bud Leaf vs. Mature Leaf111143254

This interactive table presents data on differentially accumulated metabolites (DAMs) in Mussaenda pubescens leaves at different growth stages. nih.gov

These findings suggest a developmental shift in the plant's resources, prioritizing the production of terpenoids like this compound in more mature tissues, while phenolic and flavonoid compounds are more abundant in younger tissues. nih.gov

Pathway Analysis Linking this compound to Broader Metabolic Networks (e.g., Flavone and Flavonol Biosynthesis, Phenylalanine Metabolism)

To understand the biological significance of the observed changes in metabolites, researchers use pathway analysis. This involves mapping the identified DAMs onto known biochemical pathways. This analysis of Mussaenda pubescens metabolites revealed that the DAMs were significantly enriched in several key pathways, most notably "Flavone and flavonol biosynthesis" and "Phenylalanine metabolism". researchgate.netresearchgate.net

This compound is a triterpenoid (B12794562) saponin (B1150181), synthesized through the isoprenoid pathway. nih.gov The flavone, flavonol, and broader phenylpropanoid pathways, however, begin with the amino acid phenylalanine. mdpi.com The fact that a metabolomic study identified significant changes in both terpenoid levels and in metabolites from the phenylalanine-derived pathways indicates a coordinated, high-level regulation of secondary metabolism in the plant. nih.govresearchgate.net While this compound is not a direct product of the flavonoid or phenylalanine pathways, the concurrent changes in these networks during leaf development suggest a systemic metabolic reprogramming. This could be related to shifting defensive strategies or developmental signaling as the leaf matures. Phenylalanine metabolism provides precursors for a vast array of compounds, including flavonoids, lignans, and phenolic acids, which are crucial for plant defense and structure. mdpi.com The coordinated regulation of these distinct pathways underscores the interconnectedness of the plant's metabolic network in producing a complex and dynamic chemical profile that includes this compound. researchgate.net

Preclinical Efficacy Studies of Mussaendoside S in Animal Models

Assessment of Anti-Osteoporotic Effects in Relevant Animal Models (e.g., LPS-induced bone resorption in mice)

No data available.

Evaluation of Efficacy in Other Relevant Disease Models (based on identified in vitro activities)

No data available.

Investigation of Pharmacokinetics in Preclinical Animal Models (Excluding human pharmacokinetics)

No data available.

Future Research Directions and Translational Potential

Exploration of Additional Preclinical Biological Activities and Therapeutic Targets

While initial studies on related compounds from the Mussaenda genus have revealed activities such as anti-inflammatory, antioxidant, and cytotoxic effects, the specific biological profile of Mussaendoside S remains largely uncharted. ontosight.aijocpr.com Future research should prioritize a broad-based screening of its pharmacological activities.

A crucial area of investigation is its potential role in modulating the immune system. For instance, some saponins (B1172615) from Mussaenda have shown immunosuppressive properties. researchgate.net Exploring the effect of this compound on immune cell function, cytokine production, and inflammatory pathways could reveal its utility in autoimmune diseases and other inflammatory conditions. researchgate.net

Furthermore, given the known anti-cancer properties of some triterpenoid (B12794562) saponins, evaluating the cytotoxicity of this compound against a panel of cancer cell lines is a logical next step. ontosight.airesearchgate.net

Another promising avenue is the investigation of its effects on bone metabolism. Research on other Mussaenda saponins, such as Mussaendoside O, has demonstrated the ability to inhibit osteoclastogenesis, the process of bone resorption. informahealthcare.come-jbm.orgresearchgate.net This suggests a potential therapeutic application for this compound in treating bone diseases like osteoporosis. nih.gov

Development of Advanced Delivery Systems for this compound

A significant hurdle in the clinical translation of many natural compounds, including saponins, is their suboptimal pharmacokinetic properties, such as poor solubility and bioavailability. Advanced drug delivery systems offer a promising solution to these challenges.

Future research should focus on formulating this compound into various delivery platforms. These could include:

Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles could enhance its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues or cells.

Liposomes: These vesicular structures can encapsulate both hydrophilic and lipophilic drugs, potentially improving the bioavailability of this compound.

Microspheres: These can be designed for controlled release, maintaining therapeutic concentrations of the compound over an extended period.

The development of such systems will be instrumental in overcoming the biopharmaceutical challenges associated with this compound and enhancing its therapeutic efficacy.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic potential of this compound with existing therapeutic agents could lead to more effective treatment strategies.

For example, in cancer therapy, this compound could be tested in combination with conventional chemotherapeutic drugs. The saponin (B1150181) might enhance the efficacy of the chemotherapy by sensitizing cancer cells to the drug's effects or by overcoming drug resistance mechanisms.

Similarly, in the context of inflammatory diseases, combining this compound with standard anti-inflammatory drugs could allow for lower doses of each agent, potentially reducing side effects while maintaining or even improving therapeutic outcomes.

Sustainable Production Strategies for this compound (e.g., Plant Cell Culture, Synthetic Biology)

The reliance on harvesting from wild or cultivated plants for the supply of this compound is not always sustainable and can be subject to environmental variability. Therefore, developing alternative and sustainable production methods is crucial for its long-term development.

Plant Cell Culture: Establishing cell suspension cultures of Mussaenda species could provide a controlled and continuous source of this compound, independent of geographical and seasonal variations. Optimization of culture conditions, including nutrient media and elicitors, could significantly enhance the yield of the target compound.

Synthetic Biology: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound in microbial hosts like yeast or bacteria. This would involve identifying and transferring the entire biosynthetic pathway for this compound into a suitable microbial chassis. While a complex and long-term endeavor, this approach could ultimately provide a highly scalable and cost-effective production platform.

Standardization of this compound-Rich Extracts and Formulations for Preclinical Applications

For reliable and reproducible preclinical research, the use of well-characterized and standardized extracts and formulations is paramount. The chemical composition of plant extracts can vary significantly depending on factors such as the plant's geographic origin, harvest time, and extraction method.

Future efforts should focus on developing standardized this compound-rich extracts. This involves:

Chemical Fingerprinting: Utilizing analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to establish a detailed chemical profile of the extract.

Quantification of this compound: Accurately determining the concentration of this compound in the extract to ensure consistent dosing in preclinical studies.

Quality Control Parameters: Establishing a set of quality control specifications for the extract to ensure batch-to-batch consistency.

Standardization is a critical step to ensure that the results of preclinical studies are valid and can be reliably translated to clinical settings.

Application of "Omics" Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Deeper Mechanisms of Action

To fully understand the therapeutic potential of this compound, it is essential to elucidate its molecular mechanisms of action. "Omics" technologies provide a powerful toolkit for achieving this.

Transcriptomics (e.g., RNA-Seq): This technology can be used to analyze the changes in gene expression in cells or tissues treated with this compound. This can help identify the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: By studying the changes in the protein landscape of cells upon treatment with this compound, proteomics can provide insights into the compound's direct protein targets and its downstream effects on cellular function.

Metabolomics: This approach can reveal how this compound affects the metabolic profile of cells, providing further clues about its mechanism of action.

The integration of data from these different "omics" platforms can provide a comprehensive, systems-level understanding of how this compound exerts its biological effects.

Addressing Bioavailability and Solubility Challenges for Future Development

As with many natural products, the inherent physicochemical properties of this compound, such as its likely poor water solubility and low bioavailability, pose significant challenges to its development as a therapeutic agent. naturalproducts.net

Addressing these challenges is a critical aspect of its translational potential. Strategies to be explored include:

Prodrug Approaches: Chemical modification of the this compound structure to create a more soluble or permeable prodrug that is converted to the active form in the body.

Formulation Strategies: As mentioned earlier, the use of advanced delivery systems can significantly improve the solubility and absorption of this compound.

Co-administration with Bioavailability Enhancers: Investigating the co-administration of this compound with compounds that can enhance its absorption, such as piperine (B192125) from black pepper.

A thorough understanding and mitigation of these biopharmaceutical hurdles will be essential for the successful clinical development of this compound.

Compound List

Compound Name
This compound
Mussaendoside O
Piperine

Q & A

Q. How can longitudinal studies on this compound’s chronic toxicity balance ethical constraints with data robustness?

  • Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Use non-invasive biomarkers (e.g., serum ALT/AST for hepatotoxicity) and implement early termination criteria to minimize animal use .

Data Presentation & Peer Review

Q. What guidelines ensure clarity when presenting spectral data for this compound in manuscripts?

  • Methodological Answer : Report NMR shifts with multiplicity (s, d, t) and coupling constants (J in Hz). Include HRMS spectra as supplementary files with annotated molecular ion peaks and isotope patterns .

Q. How should researchers contextualize contradictory findings about this compound’s antioxidant capacity in discussion sections?

  • Methodological Answer : Compare assay conditions (e.g., DPPH vs. ABTS radical scavenging) and highlight methodological differences (e.g., solvent polarity affecting compound solubility). Propose harmonized protocols for future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.